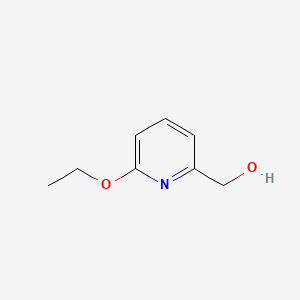
(1-Methylcyclopropyl)methanamine
Descripción general
Descripción
“(1-Methylcyclopropyl)methanamine” is a compound with the molecular formula C5H11N . It has a molecular weight of 85.15 g/mol . The compound is also known by several synonyms, including “98137-40-7”, “(1-METHYLCYCLOPROPYL)METHANAMINE”, “C- (1-Methyl-cyclopropyl)-methylamine”, “Cyclopropanemethanamine, 1-methyl-”, and "1-METHYLCYCLOPROPANEMETHYLAMINE" .
Molecular Structure Analysis
The InChI representation of “(1-Methylcyclopropyl)methanamine” isInChI=1S/C5H11N/c1-5(4-6)2-3-5/h2-4,6H2,1H3 . The compound has a canonical SMILES representation of CC1(CC1)CN . Physical And Chemical Properties Analysis
“(1-Methylcyclopropyl)methanamine” has a molecular weight of 85.15 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 85.089149355 g/mol . The topological polar surface area of the compound is 26 Ų .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis Techniques: A variety of techniques have been employed for synthesizing compounds related to (1-Methylcyclopropyl)methanamine. For example, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was synthesized using polyphosphoric acid condensation, employing spectroscopic characterization methods like FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry (Shimoga, Shin, & Kim, 2018).
Chemical Properties and Reactions
- Structure and Reactivity: The structural and reactivity aspects of similar compounds have been explored. For instance, N-(2-Pyridylmethyleneamino)dehydroabietylamine, a compound synthesized from dehydro-abietylamine, exhibits specific cyclohexane rings and methanamine structures, contributing to its distinct chemical properties (Wu et al., 2009).
Applications in Medicinal Chemistry
- Antimicrobial Activities: Methanamine derivatives like [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine have been synthesized and demonstrated moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).
Photocytotoxicity and Imaging
- Photocytotoxic Properties: Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine and other derivatives have been studied for their photocytotoxic properties in red light. These complexes display significant photocytotoxicity and are potential candidates for cellular imaging and treatment of cancer (Basu et al., 2014).
Novel Compounds and Potential Drug Candidates
- Novel Compound Synthesis: New palladium and platinum complexes based on Schiff base ligands, including R-(phenyl)methanamine, have been synthesized. They have shown promising anticancer activity, indicating the potential of methanamine derivatives in drug discovery (Mbugua et al., 2020).
Safety and Hazards
The safety data sheet for a related compound, Methyl 1-methylcyclopropyl ketone, suggests that it is a flammable liquid and vapor. Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, using explosion-proof electrical/ventilating/lighting equipment, and wearing protective gloves/protective clothing/eye protection/face protection .
Mecanismo De Acción
Target of Action
It’s worth noting that methenamine, a compound with a similar structure, is known to act as a urinary tract antiseptic and antibacterial drug .
Mode of Action
Formaldehyde is considered to be highly bactericidal .
Biochemical Pathways
It’s worth noting that 1-methylcyclopropene, a compound with a similar structure, is known to bind tightly to the ethylene receptor in plants, thereby blocking the effects of ethylene .
Pharmacokinetics
The compound is predicted to have high gi absorption and is considered to be bbb permeant . The compound is also predicted to be very soluble .
Result of Action
Methenamine, a structurally similar compound, is used for the prophylaxis and treatment of frequently recurring urinary tract infections requiring long-term therapy .
Action Environment
It’s worth noting that the action of methenamine, a structurally similar compound, is dependent on the ph of the environment, with the compound being more effective in more acidic environments .
Propiedades
IUPAC Name |
(1-methylcyclopropyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-5(4-6)2-3-5/h2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJMHZCHTZXLJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methylcyclopropyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B1423144.png)
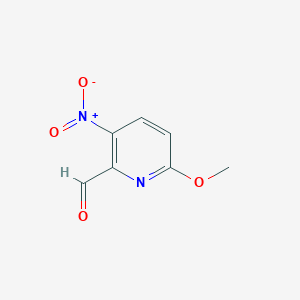
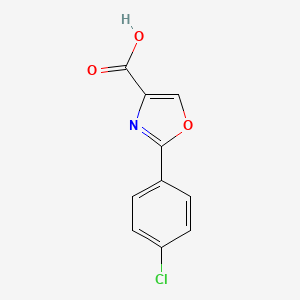


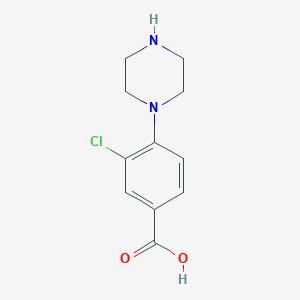

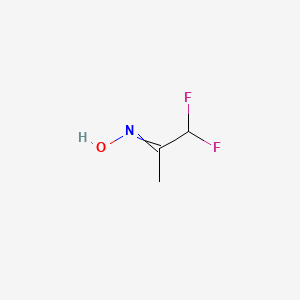

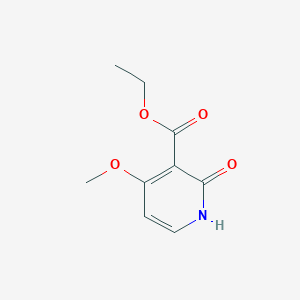
![3-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)propanoic acid](/img/structure/B1423162.png)
![Methyl 2-{[4-(chlorosulfonyl)butyl]amino}benzoate](/img/structure/B1423163.png)
